VL285 Binds VHL with an IC50 of 0.34 μM, Demonstrating Comparable Affinity to VH032-Based Ligands
VL285 exhibits potent binding to the VHL E3 ligase with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM (340 nM) in a competitive binding assay [1]. This affinity is directly comparable to that of VH032-cyclopropane-F, a widely employed VH032-based VHL ligand used as a benchmark in PROTAC linker studies [2]. The similar IC50 values indicate that VL285 does not sacrifice target engagement for its alternative exit vector geometry, ensuring robust VHL recruitment in heterobifunctional degrader constructs.
| Evidence Dimension | VHL binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.34 μM |
| Comparator Or Baseline | VH032-cyclopropane-F (IC50 comparable range, used as VH032-based VHL ligand benchmark) |
| Quantified Difference | Comparable binding affinity within the same sub-micromolar range |
| Conditions | In vitro competitive binding assay |
Why This Matters
Confirms that VL285 maintains high VHL engagement potency comparable to established VH032 derivatives, supporting its use as a drop-in replacement when alternative linker geometry is required without loss of binding affinity.
- [1] VL285, MedChemExpress, HY-169080. View Source
- [2] E3 Ligase Ligands pathway, Adooq Bioscience. View Source
